molecular formula C10H9N5 B1394711 4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine CAS No. 1214622-52-2

4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine

Cat. No. B1394711
M. Wt: 199.21 g/mol
InChI Key: PDIXJKQMWMZREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • IUPAC Name : 4-(1H-pyrazol-1-yl)benzenesulfonamide

Molecular Structure Analysis

The molecular structure of 4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine consists of a pyrazole ring fused with an indazole ring. The pyrazole moiety contributes to its biological activity. Detailed structural information, including bond angles and torsion angles, would require computational modeling and experimental techniques .


Physical And Chemical Properties Analysis

  • Melting Point : Not available directly for this compound, but related derivatives exhibit melting points in the range of 163–165°C .
  • Spectroscopic Data : The compound’s IR and NMR spectra provide information about functional groups and connectivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Spiro Compounds : A four-component reaction involving aldehydes, 1H-indazol-6-amine, and 1H-pyrazol-5(4H)-one, under catalyst-free conditions, led to the synthesis of spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones (Dong & Wang, 2016).

  • Characterization and Bioactivities of Pyrazole Derivatives : Pyrazole derivatives, synthesized from hydroxymethyl pyrazole derivatives and primary amines, were characterized and studied for their bioactivity. The synthesis also involved X-Ray crystallography and calculations of theoretical physical and chemical properties (Titi et al., 2020).

  • Kilogram-Scale Synthesis of Oxazolidinone Antibacterial Candidate : A cost-effective route was developed for the large-scale preparation of a novel oxazolidinone antibacterial candidate, involving the synthesis of a key intermediate 2-(1-(2-fluoro-4-nitrophenyl)-1H-pyrazol-4-yl)pyridine (Yang et al., 2014).

  • Switching Chemoselectivity in Amination of Chloroquinazolines : The study focused on the selective amination of chloroquinazolines with the amino group of 3-amino-1H-pyrazoles, revealing insights into the chemoselectivity in such reactions (Shen et al., 2010).

Biological and Pharmaceutical Applications

  • Antifungal and Antibacterial Activities : A series of novel compounds were synthesized and tested for their antifungal and antibacterial activities, with some exhibiting promising results compared to standard drugs (Panchal & Patel, 2012).

  • Antimicrobial Activities of Novel Compounds : Synthesis of novel compounds and their screening against various bacterial strains showed promising antimicrobial activities, potentially useful in medical applications (Idrees et al., 2019).

  • Synthesis and Evaluation of Pyrazoline Derivatives : N-(5-(Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine compounds were synthesized and evaluated for their anti-microbial and anti-fungal activity (Panchal & Patel, 2011).

  • Functional Modification of Hydrogels for Biomedical Applications : Hydrogels were modified with various amine compounds, including 4-amino-N-(1-phenyl-1H-pyrazol-5-yl) benzene sulfonamide, to enhance their antibacterial and antifungal activities for medical applications (Aly & El-Mohdy, 2015).

Synthetic Methodologies and Applications

  • Copper-Catalyzed Intramolecular N-N Bond Formation : A new synthesis method for multi-substituted 2H-indazole and 1H-pyrazole derivatives was developed, involving copper-catalyzed intramolecular amination under mild conditions (Hu et al., 2011).

  • Efficient Synthesis of Functionalized Indole-3-yl Pyrazole Derivatives : A versatile synthesis of 3-(1H-indol-3-yl)-1H-pyrazol-5-amine was accomplished and used as a key intermediate for the synthesis of various pyrazolo[1,5-a]pyrimidines, showcasing its potential for pharmaceutical interest (El‐Mekabaty et al., 2017).

Safety And Hazards

  • Cytotoxicity : Some derivatives showed lower cytotoxicity than pentamidine .

properties

IUPAC Name

4-pyrazol-1-yl-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-10-9-7(13-14-10)3-1-4-8(9)15-6-2-5-12-15/h1-6H,(H3,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIXJKQMWMZREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N3C=CC=N3)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine

CAS RN

1214622-52-2
Record name 4-(1H-pyrazol-1-yl)-1H-indazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine
Reactant of Route 3
4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine
Reactant of Route 4
4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine
Reactant of Route 5
Reactant of Route 5
4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine
Reactant of Route 6
4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.